Nickel(2+) selenite
Description
Nickel(2+) selenite (NiSeO₃) is an inorganic compound composed of nickel in the +2 oxidation state and selenite (SeO₃²⁻) anions. Its CAS registry number is 10101-96-9 . Structurally, it adopts a monoclinic crystal system, with nickel ions occupying octahedral sites coordinated by selenite ligands. Regulatory guidelines, such as those from Susumu Industrial Green Procurement Standards, restrict its intentional use in manufacturing to concentrations below 1,000 ppm in external applications .
This compound has been studied in environmental remediation and biotechnology. For example, sodium selenite (Na₂SeO₃) paired with nickel chloride enhances biobutanol production during acetone-butanol-ethanol (ABE) fermentation, though the direct role of NiSeO₃ in this process remains unclear . Its thermal stability has also been investigated in photothermal materials, where it exhibits decomposition at temperatures above 160°C .
Structure
2D Structure
Properties
CAS No. |
10101-96-9 |
|---|---|
Molecular Formula |
NiO3Se |
Molecular Weight |
185.66 g/mol |
IUPAC Name |
nickel(2+);selenite |
InChI |
InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI Key |
GHSAOVDWYLDVNT-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Ni+2] |
Canonical SMILES |
[O-][Se](=O)[O-].[Ni+2] |
Other CAS No. |
10101-96-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition Pathways
Nickel(II) selenite undergoes thermal decomposition at elevated temperatures, forming nickel(II) oxide (NiO) and selenium dioxide (SeO₂):
This process proceeds via intermediate phases (e.g., hydrated forms) under controlled heating .
| Temperature Range | Reaction Steps | Products | Reference |
|---|---|---|---|
| 100–300°C | Loss of water from hydrates | NiSeO₃·nH₂O → Anhydrous NiSeO₃ | |
| 510–690°C | Decomposition of anhydrous NiSeO₃ | NiO + SeO₂ |
Redox Reactions
Selenite (SeO₃²⁻) in NiSeO₃ participates in redox processes due to selenium's intermediate oxidation state (+4). Key interactions include:
Oxidation by Bromine
In acidic conditions, selenite reacts with bromine (Br₂) via a complex mechanism involving bromonium ion transfer:
-
Kinetics : Inhibited by bromide ions (Br⁻) due to tribromide (Br₃⁻) formation, which reduces Br₂ reactivity .
-
Mechanism : Proceeds through intermediate selenite-bromine adducts (e.g., SeO₃Br⁻) .
Reduction by Magnetite
Magnetite (Fe₃O₄) catalyzes selenite reduction to elemental selenium (Se⁰) under anoxic conditions:
-
Electrochemical Studies : Chronoamperometry reveals nucleation-controlled Se⁰ deposition on magnetite surfaces .
Acid-Base Reactivity
Nickel(II) selenite reacts with strong acids, liberating selenous acid (H₂SeO₃):
-
Stability : Insoluble in water but dissolves in oxidizing acids (e.g., HNO₃) via selenium oxidation to SeO₄²⁻ .
Coordination Chemistry
NiSeO₃ adopts a trigonal prismatic geometry around selenium, with nickel in octahedral coordination . This structure facilitates ligand-exchange reactions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| NiSeO₃ + PO₄³⁻ → Ni₃(PO₄)₂ + SeO₃²⁻ | Aqueous, neutral pH | Phosphate ligand substitution | |
| NiSeO₃ + S²⁻ → NiS + SeO₃²⁻ | Alkaline, reducing | Sulfide displacement |
Industrial and Environmental Relevance
Comparison with Similar Compounds
Environmental and Industrial Considerations
- Remediation: Nickel selenite’s low solubility complicates removal by TiO₂ nanoparticles, which adsorb 6.8 mg/g of Ni²⁺ at neutral pH . In contrast, nickel sulfate is more soluble and easier to remediate.
- Regulatory Landscape : Nickel selenite is banned in intentional additives under EU RoHS, mirroring restrictions on nickel sulfamate and sulfate .
Preparation Methods
Thermal Decomposition of Nickel(II) Selenate
Nickel(II) selenate (NiSeO₄) serves as a precursor for nickel selenite through controlled thermal decomposition. When heated to 510°C , nickel selenate undergoes a two-stage degradation:
To isolate nickel selenite, the reaction must be carefully monitored at 510°C and quenched before secondary decomposition occurs . The hexahydrate form of nickel selenate (NiSeO₄·6H₂O) is typically used, as its crystalline structure enhances thermal stability during initial heating .
Table 1: Thermal Decomposition Parameters
| Precursor | Temperature (°C) | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NiSeO₄·6H₂O | 510 | NiSeO₃ | 78–85 | ≥95 |
| NiSeO₄·4H₂O | 510 | NiSeO₃ + NiO (trace) | 65–72 | 85–90 |
This method is favored for its simplicity but requires precise temperature control to minimize nickel oxide (NiO) byproducts .
Acid-Base Reaction with Selenous Acid
Selenous acid (H₂SeO₃) reacts with nickel carbonate (NiCO₃) or nickel hydroxide (Ni(OH)₂) to yield nickel selenite. The process involves:
-
Selenous Acid Synthesis :
Metallic selenium is dissolved in concentrated nitric acid (≥50%):
-
Neutralization :
The resulting H₂SeO₃ is reacted with NiCO₃ under reflux:
Optimization Notes :
-
pH Control : Maintaining pH 5–6 prevents selenite (SeO₃²⁻) oxidation to selenate (SeO₄²⁻) .
-
Temperature : Reactions conducted at 70–80°C enhance kinetics without compromising product stability .
Table 2: Acid-Base Reaction Yields
| Nickel Source | H₂SeO₃ Concentration (M) | Reaction Time (h) | NiSeO₃ Yield (%) |
|---|---|---|---|
| NiCO₃ | 1.5 | 4 | 89 |
| Ni(OH)₂ | 2.0 | 6 | 82 |
This method is scalable but demands rigorous exclusion of oxidizing agents to prevent selenate formation .
Solid-State Synthesis from Nickel Oxides and Selenium Dioxide
High-temperature solid-state reactions between nickel oxides (NiO, Ni₂O₃) and selenium dioxide (SeO₂) produce nickel selenite. A representative synthesis involves:
Procedure :
-
Stoichiometric mixtures of NiO and SeO₂ (molar ratio 1:1 ) are ground homogeneously.
-
The mixture is heated in an evacuated quartz tube at 700°C for 48 hours .
Key Findings :
-
Atmosphere : Inert or vacuum conditions prevent selenium volatilization .
-
Byproducts : Trace Ni₅(SeO₃)₄Cl₂ may form if chloride contaminants are present .
Table 3: Solid-State Reaction Outcomes
| NiO:SeO₂ Ratio | Temperature (°C) | Product | Purity (%) |
|---|---|---|---|
| 1:1 | 700 | NiSeO₃ | 93 |
| 1:1.2 | 700 | NiSeO₃ + SeO₂ (excess) | 87 |
This method yields high-purity nickel selenite but requires specialized equipment for high-temperature processing .
Precipitation from Aqueous Solutions
Nickel selenite can be precipitated by mixing aqueous solutions of nickel nitrate (Ni(NO₃)₂) and sodium selenite (Na₂SeO₃):
Optimization Parameters :
-
Concentration : 0.5 M solutions prevent colloidal suspensions.
-
pH : Adjusting to 4–5 using acetic acid enhances precipitation efficiency.
Challenges :
-
Solubility of NiSeO₃ in water (~0.12 g/L at 25°C) necessitates concentrated reagents.
-
Sodium nitrate byproduct must be removed via repeated washings.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Thermal Decomposition | 78–85 | ≥95 | Low | Moderate |
| Acid-Base Reaction | 82–89 | 90–95 | Medium | High |
| Solid-State Synthesis | 87–93 | 93–97 | High | Low |
| Precipitation | 70–75 | 85–90 | Low | High |
The acid-base reaction offers the best balance of yield and scalability, while solid-state synthesis achieves the highest purity for specialized applications .
Q & A
Q. What are the established methodologies for synthesizing Nickel(2+) selenite with high purity?
this compound (CAS 10101-96-9) is typically synthesized via aqueous precipitation by reacting nickel salts (e.g., nickel sulfate) with selenous acid (H₂SeO₃) under controlled pH conditions. Stoichiometric ratios must be optimized to avoid impurities like unreacted nickel oxides or selenium byproducts. Post-synthesis purification steps, such as repeated washing with deionized water and ethanol, followed by vacuum drying, are critical for achieving high purity .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
X-ray diffraction (XRD) is essential for crystallographic validation, while Fourier-transform infrared spectroscopy (FTIR) identifies Se-O and Ni-O bonding. Thermogravimetric analysis (TGA) assesses thermal stability, and energy-dispersive X-ray spectroscopy (EDS) verifies elemental composition. Cross-referencing data from these methods ensures accurate structural confirmation .
Q. How can researchers determine the solubility and stability of this compound in aqueous environments?
Conduct solubility experiments across a pH gradient (e.g., pH 2–12) using inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved nickel and selenium ions. Stability under varying temperatures (e.g., 25°C–80°C) should be tested via long-term immersion studies, with periodic sampling to monitor decomposition products .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the mechanistic pathways of this compound toxicity in aquatic organisms?
Studies on Daphnia magna or zebrafish embryos can elucidate toxicity mechanisms. Competitive ion exposure experiments (e.g., adding phosphate or carbonate to water) help identify transporter-mediated uptake pathways, as selenite is hypothesized to utilize phosphate transporters at low concentrations and carbonate transporters at higher concentrations . Dose-response assays and gene expression profiling (e.g., oxidative stress markers) further clarify mechanistic interactions .
Q. How should researchers address contradictions in reported toxicity data for this compound across different studies?
Discrepancies may arise from variations in experimental conditions (e.g., pH, coexisting ions). A meta-analysis of existing data should normalize variables like organism size, exposure duration, and water hardness. Replication studies under controlled conditions, coupled with multivariate statistical analysis (e.g., ANOVA), can isolate confounding factors .
Q. What strategies are recommended for evaluating the ecological impact of this compound in mining-affected ecosystems?
Field sampling paired with microcosm experiments can assess bioaccumulation in benthic organisms. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies speciation changes in sediments. Comparative studies with other nickel compounds (e.g., nickel sulfate) distinguish selenite-specific effects .
Q. How can thermodynamic modeling improve predictions of this compound’s environmental behavior?
Use software like PHREEQC to simulate speciation under redox gradients. Input parameters should include solubility constants, ionic strength, and competing ligands (e.g., sulfates). Experimental validation via batch adsorption tests on soil matrices refines model accuracy .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound synthesis and testing?
Document exact molar ratios, pH adjustments, and drying temperatures. Publish raw XRD/FTIR spectra and ICP-MS calibration curves in supplementary materials. Follow CONSORT-EHEALTH guidelines for transparent reporting of experimental variables .
Q. How should researchers handle conflicting data between computational models and experimental results for this compound?
Reconcile discrepancies by revisiting model assumptions (e.g., ignoring surface adsorption) and conducting sensitivity analyses. High-resolution microscopy (TEM/SEM) can reveal unmodeled surface interactions or nanoparticle formation .
Data Presentation and Ethics
Q. What are best practices for presenting complex datasets on this compound in publications?
Use normalized units (e.g., μg/L for toxicity, mg/kg for soil concentrations). Include interactive data visualizations (e.g., 3D scatter plots for multivariate analysis) in supplementary files. Adhere to journal guidelines for tables and figures, ensuring raw data is archived in repositories like Figshare .
Q. What ethical considerations apply to studies involving this compound’s environmental release?
Align with the Stockholm Convention on Persistent Organic Pollutants for waste disposal. Risk assessments must address bioaccumulation potential and long-term ecosystem impacts. Declare conflicts of interest if funding originates from industries using nickel compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
